molecular formula C8H6ClF3S B13320384 [(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene

[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene

Cat. No.: B13320384
M. Wt: 226.65 g/mol
InChI Key: DNPFZFBQTDNMHZ-UHFFFAOYSA-N
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Description

[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene is an organosulfur compound that features a benzene ring substituted with a (1-chloro-2,2,2-trifluoroethyl)sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene typically involves the reaction of benzothiazole-2-thiol with halothane. This method utilizes stable 2-[(1-chloro-2,2,2-trifluoroethyl)sulfonyl]benzothiazole according to the Julia procedure . The reaction conditions often include the use of a suitable solvent and a controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often incorporating continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

Major Products

    Substitution: Products include derivatives where the chloro group is replaced by the nucleophile.

    Oxidation: Products include sulfoxides and sulfones, depending on the extent of oxidation.

Scientific Research Applications

[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced bioavailability and metabolic stability.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Chemical Biology: It serves as a probe in studying biological systems, especially in understanding the interactions of sulfur-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of [(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The chloro and trifluoroethyl groups can participate in various binding interactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene is unique due to its combination of a benzene ring with a (1-chloro-2,2,2-trifluoroethyl)sulfanyl group, providing distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H6ClF3S

Molecular Weight

226.65 g/mol

IUPAC Name

(1-chloro-2,2,2-trifluoroethyl)sulfanylbenzene

InChI

InChI=1S/C8H6ClF3S/c9-7(8(10,11)12)13-6-4-2-1-3-5-6/h1-5,7H

InChI Key

DNPFZFBQTDNMHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(C(F)(F)F)Cl

Origin of Product

United States

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